N-(3,4,5-trimethoxyphenyl)propanamide
Overview
Description
N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)propanamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with propanamide in the presence of a catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of N-(3,4,5-trimethoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
N-(3,4,5-trimethoxyphenyl)propanamide can be compared with other similar compounds, such as:
3,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of this compound.
3,4,5-trimethoxybenzoic acid: An oxidation product of this compound.
N-(3,4,5-trimethoxyphenyl)propylamine: A reduction product of this compound.
These compounds share the 3,4,5-trimethoxyphenyl group, which is responsible for their similar chemical properties and biological activities. the presence of different functional groups (e.g., aldehyde, carboxylic acid, amine) imparts unique characteristics to each compound, influencing their reactivity and applications .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUALVRRHODOLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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